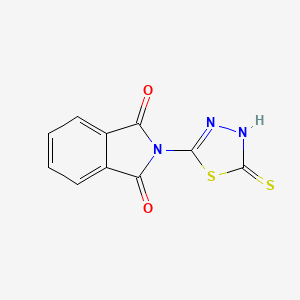

2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of derivatives within the thiadiazole and isoindole families has been well-documented. For instance, the synthesis of mercapto functionalised 1,3,4-thiadiazoles has been described, showcasing methods to create these compounds with specific structures and bonds (Hipler, Winter, & Fischer, 2003). Another study focused on the palladium-catalyzed synthesis of 2-substituted isoindole-1,3-diones, highlighting a one-step approach that tolerates a variety of functional groups (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure of related compounds often includes N–H⋯S hydrogen bonds forming chains, as seen in the crystal structures of mercapto functionalised 1,3,4-thiadiazoles (Hipler, Winter, & Fischer, 2003).

Chemical Reactions and Properties

Various chemical reactions are essential for synthesizing and modifying thiadiazole and isoindole derivatives. For example, the cyclization of thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives showcases the flexibility in synthesizing these compounds under different conditions (Kurzer & Canelle, 1963).

Physical Properties Analysis

The physical properties of thiadiazole and isoindole derivatives vary widely, often determined by their molecular structure and substitution patterns. For example, the study of isoindole-1,3-diones by carbonylative cyclization illustrates the impact of different substituents on the yield and properties of the resulting compounds (Worlikar & Larock, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of these compounds are closely tied to their molecular structure. The synthesis and structural analysis of thiadiazole derivatives, for example, provide insight into their potential reactivity and applications in various fields (Dandia, Kaur, & Singh, 1993).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on the synthesis of novel heterocyclic compounds utilizing derivatives similar to 2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. For instance, compounds such as 2-mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles have been synthesized through successive transformations, demonstrating a method for preparing heterocyclic assemblies with significant potential for biological activity (Petkevich et al., 2021).

Antibacterial and Antifungal Activities

Derivatives of this compound have been evaluated for their antibacterial and antifungal properties. The synthesis of new compounds from 2-amino-5-mercapto-1,3,4-thiadiazole and their subsequent testing against various strains of bacteria and fungi have shown promising results, highlighting their potential as antimicrobial agents (Salih et al., 2007).

Corrosion Inhibition

The compound and its analogs have been studied for their effectiveness as corrosion inhibitors. Experimental and theoretical studies have shown that derivatives like 2-amino-5-mercapto-1,3,4-thiadiazole can significantly inhibit corrosion of mild steel in sulfuric acid solutions, showcasing their potential in materials science and engineering applications (Döner et al., 2011).

Catalytic and Sensor Applications

Research has extended into the use of mercapto compounds based on 1,3,4-thiadiazole derivatives for developing sensors. For example, modified carbon paste electrodes incorporating self-assembled mercapto compounds and gold nanoparticles have demonstrated effective potentiometric determination of Cu(II) ions, indicating their utility in chemical sensor development (Mashhadizadeh et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Oprea1_526367 are yet to be identified . The compound’s interaction with these targets plays a crucial role in its overall mechanism of action. Understanding these targets can provide insights into the compound’s therapeutic potential and the biological processes it may influence.

Mode of Action

The mode of action of Oprea1_526367 involves its interaction with its primary targets . These interactions can lead to various changes within the cell, influencing cellular processes and potentially leading to therapeutic effects.

Biochemical Pathways

Oprea1_526367 likely affects multiple biochemical pathways . These pathways could include metabolic sequences, enzymatic conversions, and gene expression among others. The downstream effects of these pathway alterations could have significant impacts on cellular function and overall health .

Pharmacokinetics

The pharmacokinetics of Oprea1_526367, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic potential and safety profile. Detailed information on the pharmacokinetics of oprea1_526367 is currently limited .

Result of Action

The molecular and cellular effects of Oprea1_526367’s action are dependent on its interactions with its targets and its influence on biochemical pathways . These effects could range from changes in cellular metabolism to alterations in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_526367 . These factors could include the cellular environment, the presence of other compounds, and various external conditions. Understanding these influences can help optimize the use of Oprea1_526367 and enhance its therapeutic potential .

properties

IUPAC Name |

2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2S2/c14-7-5-3-1-2-4-6(5)8(15)13(7)9-11-12-10(16)17-9/h1-4H,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHQXTLOKNHKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)